Prinaberel

Catalog No.
S548690
CAS No.
524684-52-4
M.F
C15H10FNO3
M. Wt
271.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prinaberel

CAS Number

524684-52-4

Product Name

Prinaberel

IUPAC Name

7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

InChI

InChI=1S/C15H10FNO3/c1-2-8-5-10(18)7-12-14(8)20-15(17-12)9-3-4-13(19)11(16)6-9/h2-7,18-19H,1H2

InChI Key

MQIMZDXIAHJKQP-UHFFFAOYSA-N

SMILES

C=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F

Solubility

Soluble in DMSO, not in water

Synonyms

ERB041; ERB 041; ERB041; Prinaberel; WAY-202041; WAY202041; WAY 202041

Canonical SMILES

C=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F

Description

The exact mass of the compound Prinaberel is 271.06447 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties:

Some studies suggest Prinaberel may possess anti-cancer properties. The mechanism of action is still being elucidated, but research suggests Prinaberel might target specific pathways involved in cancer cell growth and proliferation [].

In vitro and in vivo studies have shown Prinaberel's ability to inhibit the growth of various cancer cell lines [, ]. However, further investigation is needed to determine its efficacy and safety in human clinical trials.

Neuroprotective Effects:

Prinaberel is also being investigated for its potential neuroprotective effects. Studies suggest it may offer protection against neuronal damage caused by ischemic stroke and other neurodegenerative diseases [, ].

The research suggests that Prinaberel might help preserve neuronal function and promote cell survival in models of neurotoxicity [, ]. More research is needed to confirm these findings and translate them into potential therapeutic applications.

Other Therapeutic Applications:

Prinaberel is being explored for its potential use in other conditions, including idiopathic pulmonary fibrosis and cardiovascular diseases. However, these areas of research are in the preliminary stages, and more studies are required to determine Prinaberel's efficacy in these settings [].

Prinaberel, also known by its developmental code names ERB-041 and WAY-202041, is a synthetic, nonsteroidal compound that acts as a highly selective agonist for the estrogen receptor beta (ERβ) subtype. Its chemical formula is C₁₅H₁₀FNO₃, and it has a molar mass of 271.247 g/mol. Prinaberel is primarily utilized in scientific research to explore the physiological roles of ERβ, particularly in conditions related to inflammation and hormonal regulation .

Prinaberel acts as an agonist for ERβ, meaning it binds to the receptor and triggers a cellular response similar to natural estrogen but with greater selectivity for ERβ compared to estrogen receptor alpha (ERα) []. This selectivity is crucial because ERβ and ERα have distinct roles in the body, and targeting ERβ specifically could offer therapeutic advantages while minimizing side effects associated with ERα activation [].

  • Modulating inflammatory pathways [].
  • Inducing apoptosis (programmed cell death) in cancer cells [].
  • Inhibiting the WNT/β-catenin signaling pathway, which plays a role in skin cancer development [].
Involved in its mechanism include:

  • Binding Reaction: Prinaberel binds to the ligand-binding domain of ERβ, inducing conformational changes that promote receptor activation.
  • Signal Transduction: Upon activation, ERβ translocates to the nucleus and regulates gene expression by binding to estrogen response elements in target genes.

Prinaberel has demonstrated significant biological activity in various studies. It has been shown to have potential therapeutic effects in conditions such as:

  • Inflammatory Bowel Disease: Prinaberel may help modulate immune responses and reduce inflammation.
  • Rheumatoid Arthritis: Its selective action on ERβ could alleviate symptoms associated with this autoimmune condition.
  • Endometriosis: By influencing estrogen signaling pathways, it may offer new treatment avenues for this painful condition.
  • Sepsis: Research indicates that it could play a role in managing sepsis by modulating inflammatory responses .

Studies have also suggested that ERβ activation can influence blood pressure regulation, particularly in models of hypertension induced by angiotensin II .

The synthesis of Prinaberel involves several steps typical for creating selective estrogen receptor modulators. While specific proprietary methods may not be publicly detailed, general approaches include:

  • Starting Materials: Utilizing commercially available precursors that contain the necessary functional groups.
  • Reactions: Employing techniques such as nucleophilic substitutions or cyclization reactions to form the core structure.
  • Purification: Using chromatography methods to isolate and purify the final product.

The precise synthetic route is often optimized for yield and purity based on the desired biological activity .

LiquiritigeninNatural flavonoidModerateAnti-inflammatory, anti-cancerDiarylpropionamideSyntheticHighHormonal therapiesGSK 4716SyntheticHighCancer treatment

Uniqueness of Prinaberel

Prinaberel is distinguished by its high selectivity for the estrogen receptor beta over other receptors, which allows it to exert targeted biological effects while minimizing unwanted side effects associated with broader estrogenic activity. This specificity makes it particularly valuable in research and potential therapeutic contexts where modulation of ERβ is desired without activating ERα pathways .

Interaction studies involving Prinaberel focus on its binding affinity and selectivity towards ERβ compared to other receptors. Key findings include:

  • Selectivity Profile: Prinaberel exhibits over 200-fold selectivity for ERβ compared to ERα, making it a valuable tool for studying estrogenic effects without significant off-target activity .
  • Physiological Impact Studies: Research has shown that Prinaberel can modulate blood pressure through its action on central nervous system pathways linked to estrogen signaling .

These studies are crucial for understanding how Prinaberel can be utilized effectively in clinical settings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

271.06447134 g/mol

Monoisotopic Mass

271.06447134 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A9C8MNF7CA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A2 (ESR2) [HSA:2100] [KO:K08551]

Pictograms

Irritant

Irritant

Other CAS

524684-52-4

Wikipedia

Prinaberel

Dates

Modify: 2023-08-15
1: Hinsche O, Girgert R, Emons G, Gründker C. Estrogen receptor β selective agonists reduce invasiveness of triple-negative breast cancer cells. Int J Oncol. 2015 Feb;46(2):878-84. doi: 10.3892/ijo.2014.2778. Epub 2014 Nov 25. PubMed PMID: 25420519.
2: Evers NM, van den Berg JH, Wang S, Melchers D, Houtman R, de Haan LH, Ederveen AG, Groten JP, Rietjens IM. Cell proliferation and modulation of interaction of estrogen receptors with coregulators induced by ERα and ERβ agonists. J Steroid Biochem Mol Biol. 2014 Sep;143:376-85. doi: 10.1016/j.jsbmb.2014.06.002. Epub 2014 Jun 9. PubMed PMID: 24923734.
3: Yao PL, Gonzalez FJ, Peters JM. Targeting estrogen receptor-β for the prevention of nonmelanoma skin cancer. Cancer Prev Res (Phila). 2014 Feb;7(2):182-5. doi: 10.1158/1940-6207.CAPR-13-0409. Epub 2014 Jan 24. PubMed PMID: 24464730; PubMed Central PMCID: PMC4114311.
4: Chaudhary SC, Singh T, Talwelkar SS, Srivastava RK, Arumugam A, Weng Z, Elmets CA, Afaq F, Kopelovich L, Athar M. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway. Cancer Prev Res (Phila). 2014 Feb;7(2):186-98. doi: 10.1158/1940-6207.CAPR-13-0276. Epub 2013 Nov 11. PubMed PMID: 24217507; PubMed Central PMCID: PMC3946228.
5: Lattrich C, Schüler S, Häring J, Skrzypczak M, Ortmann O, Treeck O. Effects of a combined treatment with tamoxifen and estrogen receptor β agonists on human breast cancer cell lines. Arch Gynecol Obstet. 2014 Jan;289(1):163-71. doi: 10.1007/s00404-013-2977-7. Epub 2013 Aug 2. PubMed PMID: 23907354.
6: Lee JH, Peters O, Lehmann L, Dence CS, Sharp TL, Carlson KE, Zhou D, Jeyakumar M, Welch MJ, Katzenellenbogen JA. Synthesis and biological evaluation of two agents for imaging estrogen receptor β by positron emission tomography: challenges in PET imaging of a low abundance target. Nucl Med Biol. 2012 Nov;39(8):1105-16. doi: 10.1016/j.nucmedbio.2012.05.011. Epub 2012 Jun 30. PubMed PMID: 22749433; PubMed Central PMCID: PMC3465515.
7: Cutolo M. Selective estrogen receptor agonism lacks clinical benefit in rheumatoid arthritis: comment on the article by van Vollenhoven et al. Arthritis Rheum. 2010 Dec;62(12):3832-3. doi: 10.1002/art.27722. PubMed PMID: 21120998.
8: Zhang L, Blackman BE, Schonemann MD, Zogovic-Kapsalis T, Pan X, Tagliaferri M, Harris HA, Cohen I, Pera RA, Mellon SH, Weiner RI, Leitman DC. Estrogen receptor beta-selective agonists stimulate calcium oscillations in human and mouse embryonic stem cell-derived neurons. PLoS One. 2010 Jul 27;5(7):e11791. doi: 10.1371/journal.pone.0011791. PubMed PMID: 20668547; PubMed Central PMCID: PMC2910705.
9: Roman-Blas JA, Castañeda S, Cutolo M, Herrero-Beaumont G. Efficacy and safety of a selective estrogen receptor β agonist, ERB-041, in patients with rheumatoid arthritis: a 12-week, randomized, placebo-controlled, phase II study. Arthritis Care Res (Hoboken). 2010 Nov;62(11):1588-93. doi: 10.1002/acr.20275. Epub 2010 Jun 15. PubMed PMID: 20556817.
10: Christaki E, Opal SM, Keith JC Jr, Kessinian N, Palardy JE, Parejo NA, Lavallie E, Racie L, Mounts W, Malamas MS, Mewshaw RE, Harris HA, Vlasuk GP. Estrogen receptor beta agonism increases survival in experimentally induced sepsis and ameliorates the genomic sepsis signature: a pharmacogenomic study. J Infect Dis. 2010 Apr 15;201(8):1250-7. doi: 10.1086/651276. PubMed PMID: 20205571.
11: Charn TH, Liu ET, Chang EC, Lee YK, Katzenellenbogen JA, Katzenellenbogen BS. Genome-wide dynamics of chromatin binding of estrogen receptors alpha and beta: mutual restriction and competitive site selection. Mol Endocrinol. 2010 Jan;24(1):47-59. doi: 10.1210/me.2009-0252. Epub 2009 Nov 6. PubMed PMID: 19897598; PubMed Central PMCID: PMC2802902.
12: Glace L, Grygielko ET, Boyle R, Wang Q, Laping NJ, Sulpizio AC, Bray JD. Estrogen-induced stromal cell-derived factor-1 (SDF-1/Cxcl12) expression is repressed by progesterone and by Selective Estrogen Receptor Modulators via estrogen receptor alpha in rat uterine cells and tissues. Steroids. 2009 Nov-Dec;74(13-14):1015-24. doi: 10.1016/j.steroids.2009.07.011. Epub 2009 Aug 7. PubMed PMID: 19665469.
13: Paruthiyil S, Cvoro A, Zhao X, Wu Z, Sui Y, Staub RE, Baggett S, Herber CB, Griffin C, Tagliaferri M, Harris HA, Cohen I, Bjeldanes LF, Speed TP, Schaufele F, Leitman DC. Drug and cell type-specific regulation of genes with different classes of estrogen receptor beta-selective agonists. PLoS One. 2009 Jul 17;4(7):e6271. doi: 10.1371/journal.pone.0006271. PubMed PMID: 19609440; PubMed Central PMCID: PMC2707612.
14: Xiu-li W, Wen-jun C, Hui-hua D, Su-ping H, Shi-long F. ERB-041, a selective ER beta agonist, inhibits iNOS production in LPS-activated peritoneal macrophages of endometriosis via suppression of NF-kappaB activation. Mol Immunol. 2009 Jul;46(11-12):2413-8. doi: 10.1016/j.molimm.2009.04.014. Epub 2009 May 17. PubMed PMID: 19447495.
15: Catley MC, Birrell MA, Hardaker EL, de Alba J, Farrow S, Haj-Yahia S, Belvisi MG. Estrogen receptor beta: expression profile and possible anti-inflammatory role in disease. J Pharmacol Exp Ther. 2008 Jul;326(1):83-8. doi: 10.1124/jpet.108.136275. Epub 2008 Mar 28. PubMed PMID: 18375789.
16: Cvoro A, Tatomer D, Tee MK, Zogovic T, Harris HA, Leitman DC. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes. J Immunol. 2008 Jan 1;180(1):630-6. PubMed PMID: 18097065.
17: Harris HA. Preclinical characterization of selective estrogen receptor beta agonists: new insights into their therapeutic potential. Ernst Schering Found Symp Proc. 2006;(1):149-61. Review. PubMed PMID: 17824176.
18: Rotella D. COMP-structure-based design and development of estrogen receptor modulators. IDrugs. 2006 Nov;9(11):748-50. PubMed PMID: 17096289.
19: Leventhal L, Brandt MR, Cummons TA, Piesla MJ, Rogers KE, Harris HA. An estrogen receptor-beta agonist is active in models of inflammatory and chemical-induced pain. Eur J Pharmacol. 2006 Dec 28;553(1-3):146-8. Epub 2006 Sep 26. PubMed PMID: 17056036.
20: Crabtree JS, Zhang X, Peano BJ, Zhang Z, Winneker RC, Harris HA. Development of a mouse model of mammary gland versus uterus tissue selectivity using estrogen- and progesterone-regulated gene markers. J Steroid Biochem Mol Biol. 2006 Sep;101(1):11-21. Epub 2006 Aug 22. PubMed PMID: 16920353.

Explore Compound Types